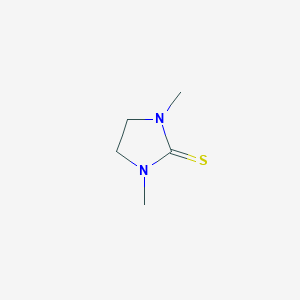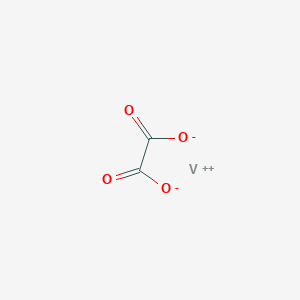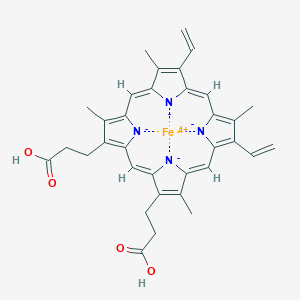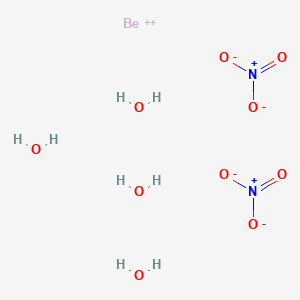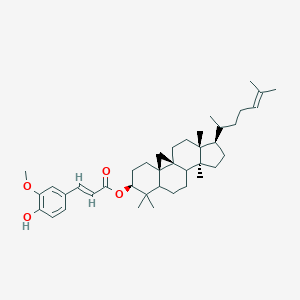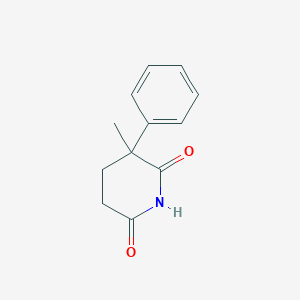
2,6-Piperidinedione, 3-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperidinedione, 3-methyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is a cyclic imide derivative. MPP has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, MPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
MPP has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. The exact biochemical and physiological effects of MPP are still being studied, and more research is needed to fully understand its pharmacological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPP in lab experiments is its relatively simple synthesis method. MPP can be synthesized in large quantities, making it a cost-effective compound for research studies. However, one limitation of using MPP in lab experiments is its limited solubility in water. This can make it difficult to dissolve MPP in aqueous solutions, which may limit its application in certain research studies.
Direcciones Futuras
There are several future directions for the study of MPP. One potential direction is the development of new painkillers based on the structure of MPP. Another potential direction is the development of new materials based on the unique properties of MPP. Additionally, more research is needed to fully understand the pharmacological properties of MPP and its potential application in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 3-methyl-3-phenylglutaric anhydride with ammonia in the presence of a catalyst. The reaction yields MPP as a white crystalline solid with a melting point of 168-170°C. The synthesis of MPP is relatively simple and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
MPP has been studied extensively for its potential application in medicinal chemistry. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. MPP has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In material science, MPP has been studied for its potential application in the development of new polymers. The unique properties of MPP make it an attractive candidate for the development of new materials with improved mechanical and thermal properties.
Propiedades
Número CAS |
14149-35-0 |
|---|---|
Nombre del producto |
2,6-Piperidinedione, 3-methyl-3-phenyl- |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-methyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15) |
Clave InChI |
MCJWXKGQUZKDIC-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




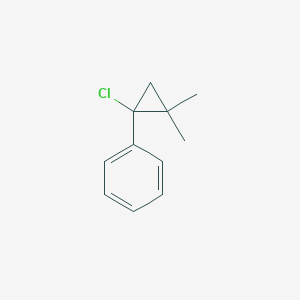
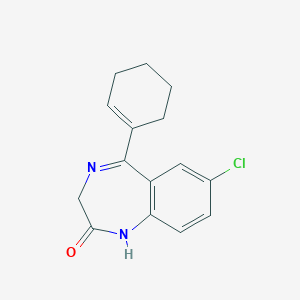
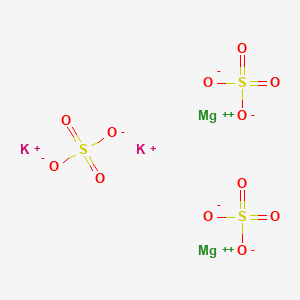
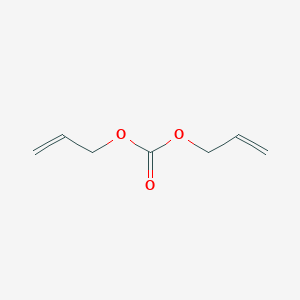
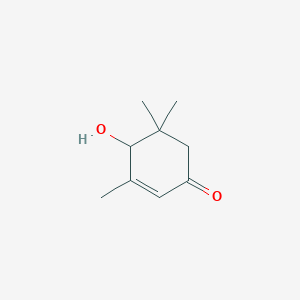
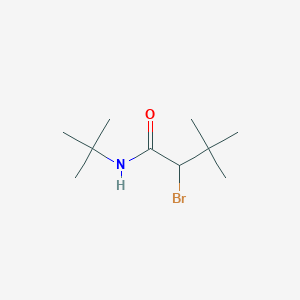
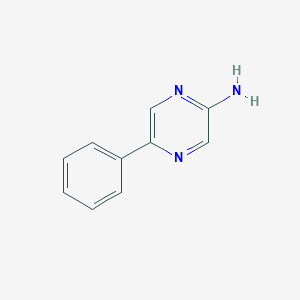
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
